
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% (C10F18) is a cyclic perfluorinated compound that is widely used in scientific research. It is a colorless and odorless gas, with a boiling point of -45.7°C and a melting point of -89.4°C. C10F18 is synthesized by a variety of methods, and has a wide range of applications in scientific research, including as a reagent, a solvent, and a reactant.
Scientific Research Applications
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including perfluorinated polymers, organometallic compounds, and organosilicon compounds. It is also used as a solvent for the synthesis of organic compounds, and as a reactant in the synthesis of organofluorine compounds. In addition, 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% has been used as a cryogenic fluid in the manufacture of superconducting magnets, and as a propellant in the aerospace industry.
Mechanism of Action
The mechanism of action of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% is not fully understood. However, it is known that the compound is able to interact with biological membranes, and it is thought to disrupt the normal functioning of the membrane by disrupting its normal lipid bilayer structure. This disruption can lead to changes in the permeability of the membrane, which in turn can lead to changes in the biological activity of the cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% are not fully understood. However, it is known that the compound is able to interact with biological membranes, and it is thought to disrupt the normal functioning of the membrane by disrupting its normal lipid bilayer structure. This disruption can lead to changes in the permeability of the membrane, which in turn can lead to changes in the biological activity of the cells. In addition, 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% has been shown to have an effect on the activity of certain enzymes, as well as on the activity of certain hormones.
Advantages and Limitations for Lab Experiments
The advantages of using 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% in laboratory experiments include its low toxicity, low vapor pressure, and low flammability. In addition, its low boiling point makes it ideal for use in cryogenic applications. However, there are some limitations associated with the use of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%. For example, the compound is highly reactive and can react with other compounds, making it difficult to use in certain experiments. In addition, the compound is relatively expensive and can be difficult to obtain in large quantities.
Future Directions
Given the wide range of applications of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% in scientific research, there are many possible future directions for research on the compound. These include further research into the synthesis methods, mechanisms of action, and biochemical and physiological effects of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%. In addition, research into the use of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% in cryogenic applications, as well as its use as a propellant, could lead to new and improved applications of the compound. Finally, research into the environmental effects of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%, as well as its potential uses in drug delivery, could lead to new and improved applications of the compound.
Synthesis Methods
The synthesis of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% is typically accomplished using a two-step process. In the first step, a p-tolyl bromide is reacted with a fluorinating agent such as sulfur tetrafluoride (SF4) or sulfur hexafluoride (SF6). The resulting 1,1-bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane is then purified by distillation. The second step involves the reaction of the purified 1,1-bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane with an alkylating agent such as ethyl iodide. This reaction produces the desired 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%.
properties
IUPAC Name |
1-methyl-4-[2,2,3,3,4,4,5,5-octafluoro-1-(4-methylphenyl)cyclopentyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F8/c1-11-3-7-13(8-4-11)15(14-9-5-12(2)6-10-14)16(20,21)18(24,25)19(26,27)17(15,22)23/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUYOKCFZCRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

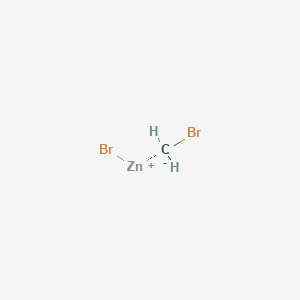

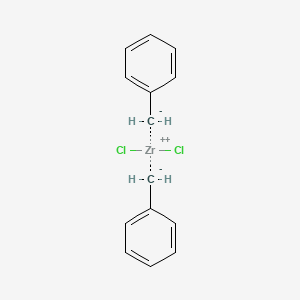

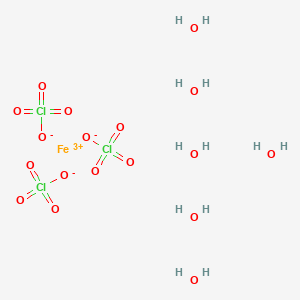
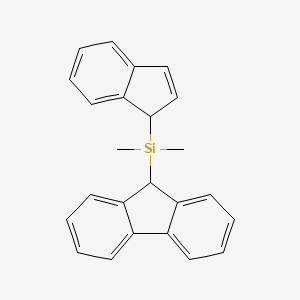
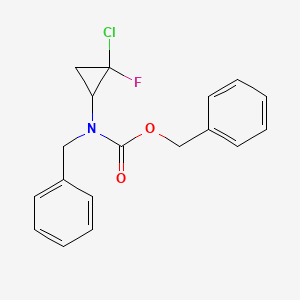


![2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide](/img/structure/B6289386.png)
![4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)
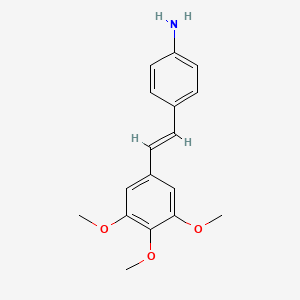

![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)